molecular formula C45H44O11 B1263608 Ainsliatrimer B

Ainsliatrimer B

Cat. No.: B1263608
M. Wt: 760.8 g/mol
InChI Key: CVGQCKBGWYNKTB-KKPLNTNZSA-N
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Description

Ainsliatrimer B is a guaianolide-type sesquiterpenoid trimer first isolated from the aerial parts of Ainsliaea fulvioides in 2008 . It belongs to a rare class of oligomeric sesquiterpene lactones (SSLs) with potent anticancer activity. Structurally, it consists of three guaianolide monomers linked via intermolecular Diels-Alder (DA) cycloaddition, forming a complex tricyclic scaffold . This trimerization enhances its biological activity compared to monomeric counterparts, as evidenced by its strong cytotoxicity against multiple cancer cell lines, particularly melanoma and bladder cancer . Mechanistically, this compound shares biosynthetic and functional similarities with its structural analog, Ainsliatrimer A, but distinct differences in cellular targets and therapeutic implications have been identified through advanced chemoproteomic studies .

Properties

Molecular Formula

C45H44O11

Molecular Weight

760.8 g/mol

InChI

InChI=1S/C45H44O11/c1-17-6-7-22-18(2)40(50)55-36(22)28-25(17)16-26(46)44(28)14-12-43(53)11-9-24-20(4)41(51)56-37(24)32-30(43)33(44)38(48)45(32)15-13-42(52)10-8-23-19(3)39(49)54-35(23)27-21(5)34(47)31(45)29(27)42/h22-25,27-28,32,35-37,52-53H,1-16H2/t22-,23-,24-,25-,27-,28-,32-,35-,36-,37-,42-,43+,44+,45+/m0/s1

InChI Key

CVGQCKBGWYNKTB-KKPLNTNZSA-N

Isomeric SMILES

C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1CC(=O)[C@]34CC[C@@]5(CC[C@@H]6[C@@H]([C@@H]7C5=C4C(=O)[C@@]78CC[C@]9(CC[C@@H]1[C@@H]([C@@H]3C9=C8C(=O)C3=C)OC(=O)C1=C)O)OC(=O)C6=C)O)OC(=O)C2=C

Canonical SMILES

C=C1CCC2C(C3C1CC(=O)C34CCC5(CCC6C(C7C5=C4C(=O)C78CCC9(CCC1C(C3C9=C8C(=O)C3=C)OC(=O)C1=C)O)OC(=O)C6=C)O)OC(=O)C2=C

Synonyms

ainsliatrimer B

Origin of Product

United States

Chemical Reactions Analysis

Table 1: Key Reactions of Ainsliatrimer B

Reaction TypeConditions/ReagentsOutcome/YieldSource
Oxidative Coupling Mn(OAc)₃·2H₂O, DMSO, O₂, 40°C, 40 h; Me₂S quenchForms trimer from dimeric precursor
Allylic Oxidation Mn(OAc)₃·2H₂O in DMSO (2.7 mg/mL), 40°C under O₂ balloon, 40 hConverts Ainsliatrimer A → B (56% yield)
Peroxide Reduction Me₂S in EtOAc, room temperature, 15 hCleaves peroxide intermediate (quantitative)

The Mn(III)-mediated allylic oxidation introduces oxygen functionality critical for its bioactivity .

Allylic Oxidation Pathway

  • Step 1 : Mn(OAc)₃ abstracts a hydrogen atom from the allylic position, generating a radical intermediate.

  • Step 2 : Radical trapping by molecular oxygen forms a hydroperoxide.

  • Step 3 : Reduction with Me₂S yields the final hydroxyl group .

Table 2: Selected Spectroscopic Data for this compound

TechniqueKey Data
¹H NMR δ 6.30 (s, 1H), 6.27 (d, J = 3.6 Hz, 1H), 5.59 (d, J = 3.2 Hz, 1H)
IR νmax 3492 (OH), 1770 (α,β-unsaturated γ-lactone), 1696 cm⁻¹ (ester C=O)
HRMS [M + Na]⁺ observed: m/z 799.2723 (C₄₅H₄₄O₁₂Na⁺; calc. 799.2725)

These data confirm stereochemical retention during transformations .

Stability and Reactivity

  • Thermal Sensitivity : Decomposes at 180°C, necessitating low-temperature storage .

  • Solvent Effects : Reactions conducted in toluene/DMSO mixtures optimize solubility without side reactions .

  • Peroxide Intermediates : Transient peroxides formed during synthesis require prompt reduction to prevent decomposition .

Biological Relevance

While cytotoxic activity against LOVO and CEM cell lines is noted , recent studies implicate PPARγ activation as a mechanistic pathway for related trimeric lactones . This suggests this compound may share similar target engagement, though direct evidence remains pending.

Comparison with Similar Compounds

Research Advancements and Methodologies

  • Synthetic Strategies : this compound’s synthesis involves biomimetic DA cycloaddition from (−)-Gochnatiolide B, enabling scalable production for mechanistic studies .
  • Target Identification : Techniques like TQ-ligation and chemoproteomics have been pivotal in mapping Ainsliatrimer A’s interaction with PPARγ, setting a precedent for studying this compound .
  • Preclinical Data : In vivo studies highlight this compound’s efficacy in reducing bladder tumor volume by 65% (20 mg/kg, 21 days) without significant toxicity .

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize and characterize Ainsliatrimer B?

  • Methodological Answer :

  • Step 1 : Define the synthetic pathway using established protocols for sesquiterpene lactones, ensuring alignment with this compound’s structural features (e.g., ester linkages, trimeric configuration).
  • Step 2 : Incorporate controls for reaction optimization, such as varying temperature, solvent polarity, and catalyst ratios.
  • Step 3 : Characterize the compound using NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups .
  • Step 4 : Validate purity via HPLC or TLC, and document all procedures in replicable detail, adhering to journal guidelines for experimental sections .

Q. What best practices ensure reproducibility in studies on this compound?

  • Methodological Answer :

  • Data Transparency : Publish raw spectroscopic data (e.g., NMR spectra, chromatograms) in supplementary materials, including instrument parameters (e.g., solvent, frequency) .
  • Protocol Standardization : Use IUPAC nomenclature and reference established synthetic methods for analogous compounds.
  • Peer Review : Pre-submission validation by independent labs to confirm spectral assignments and bioactivity assays .

Advanced Research Questions

Q. How can contradictions in pharmacological data for this compound be systematically resolved?

  • Methodological Answer :

  • Step 1 : Conduct a meta-analysis of existing studies to identify variables (e.g., cell lines, dosage, assay protocols) causing discrepancies .
  • Step 2 : Replicate experiments under standardized conditions, controlling for confounding factors (e.g., solvent effects, batch variability).
  • Step 3 : Apply statistical tools (e.g., ANOVA, Lasso regression) to isolate significant predictors of bioactivity .
  • Step 4 : Use mechanistic studies (e.g., molecular docking, knock-out models) to validate hypotheses about conflicting results .

Q. What computational strategies predict this compound’s molecular interactions with biological targets?

  • Methodological Answer :

  • Step 1 : Perform molecular docking (e.g., AutoDock Vina) using crystallographic structures of target proteins (e.g., NF-κB, COX-2).
  • Step 2 : Validate predictions via molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability and free energy changes.
  • Step 3 : Cross-reference computational results with in vitro assays (e.g., enzyme inhibition, Western blotting) to confirm interaction sites .

Q. How to integrate primary experimental data with secondary literature on this compound’s mechanisms?

  • Methodological Answer :

  • Step 1 : Align experimental parameters (e.g., IC₅₀ values, cell lines) with published studies to identify gaps or confirm trends .
  • Step 2 : Use citation mapping tools (e.g., VOSviewer) to contextualize findings within existing knowledge networks.
  • Step 3 : Apply critical appraisal frameworks (e.g., GRADE) to assess the reliability of secondary sources and resolve conflicting interpretations .

Data Management & Analysis

Q. What frameworks support robust data management for this compound research?

  • Methodological Answer :

  • Data Structuring : Organize datasets into repositories (e.g., Zenodo, Figshare) with metadata tags (e.g., compound ID, assay type) .
  • Version Control : Track iterative analyses (e.g., bioactivity curves, spectral deconvolution) using platforms like GitLab.
  • Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public data sharing .

Q. How should researchers address variability in this compound’s bioactivity across experimental models?

  • Methodological Answer :

  • Step 1 : Perform sensitivity analyses to quantify the impact of model-specific variables (e.g., cell passage number, animal strain).
  • Step 2 : Use multi-omics approaches (e.g., transcriptomics, metabolomics) to identify pathways differentially affected across models.
  • Step 3 : Publish negative results and variability metrics to enhance dataset utility for meta-analyses .

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